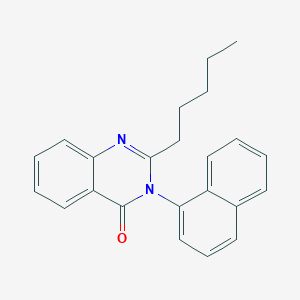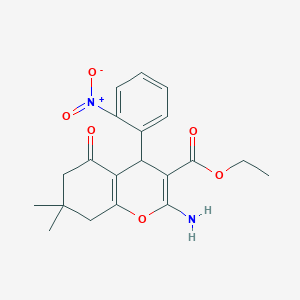
1-Cyclopropyl-3-(2-methylbutyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-3-(2-methylbutyl)thiourea is an organosulfur compound with the molecular formula C9H18N2S . This compound belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas have garnered significant attention due to their diverse biological and chemical properties .
Métodos De Preparación
The synthesis of 1-Cyclopropyl-3-(2-methylbutyl)thiourea can be achieved through several methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium . This method is efficient for producing symmetrical and unsymmetrical substituted thiourea derivatives. Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.
Análisis De Reacciones Químicas
1-Cyclopropyl-3-(2-methylbutyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. Major products formed from these reactions include disubstituted and trisubstituted thioureas, as well as guanidines .
Aplicaciones Científicas De Investigación
1-Cyclopropyl-3-(2-methylbutyl)thiourea has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals . In biology and medicine, thiourea derivatives have shown promising pharmacological properties, including antibacterial, antioxidant, anticancer, and anti-inflammatory activities . Additionally, this compound is used in the development of ion sensors, corrosion inhibitors, and molecular electronics .
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-3-(2-methylbutyl)thiourea involves its interaction with molecular targets and pathways. Thioureas are known to participate in [3+2] cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of 2-amino-dihydrothiophenes . This reaction involves a sequential [3+2] cycloaddition, deamination, and decarboxylation process. The compound’s ability to provide a C=S double bond and serve as an amino source is crucial in these reactions .
Comparación Con Compuestos Similares
1-Cyclopropyl-3-(2-methylbutyl)thiourea can be compared with other thiourea derivatives, such as 1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas . These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique cyclopropyl and 2-methylbutyl substituents in this compound contribute to its distinct properties and applications.
Propiedades
Fórmula molecular |
C9H18N2S |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(2-methylbutyl)thiourea |
InChI |
InChI=1S/C9H18N2S/c1-3-7(2)6-10-9(12)11-8-4-5-8/h7-8H,3-6H2,1-2H3,(H2,10,11,12) |
Clave InChI |
PYQYIYHHSVUAHI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CNC(=S)NC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10873125.png)
![N-(2-cyano-4,6-diphenylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B10873126.png)

![N'-(2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10873149.png)
![2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10873154.png)
![5-(Furan-2-yl)-2-[({2-[4-(2-methylpropanoyl)piperazin-1-yl]ethyl}amino)methylidene]cyclohexane-1,3-dione](/img/structure/B10873159.png)
![1-Benzyl-1-[(1-benzylpiperidin-4-yl)methyl]-3-cyclopentylthiourea](/img/structure/B10873161.png)
![7-(2-Furyl)-9-(3-morpholinopropyl)-7,9-dihydro-8H-benzo[7,8]chromeno[2,3-D]pyrimidin-8-imine](/img/structure/B10873175.png)
![Methyl [4-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazol-5-yl]acetate](/img/structure/B10873177.png)
![5-benzyl-4-methyl-2-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10873183.png)

![7-Benzyl-8,9-diphenyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10873193.png)

![5,6-dimethyl-7-(pyridin-3-yl)-N-(pyridin-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B10873201.png)
